

Mca-YVADAP-Lys(Dnp)-OH: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Mca-YVADAP-Lys(Dnp)-OH*

Cat. No.: *B10785906*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive and specific fluorogenic substrate utilized in the detection and quantification of the enzymatic activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This peptide-based substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide backbone, the Mca fluorophore and the Dnp quencher are separated, leading to a measurable increase in fluorescence intensity. This guide provides an in-depth overview of the core properties, experimental protocols, and relevant signaling pathways associated with **Mca-YVADAP-Lys(Dnp)-OH**.

Core Properties and Mechanism of Action

Mca-YVADAP-Lys(Dnp)-OH is a synthetic peptide with the amino acid sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys. The N-terminus is modified with a fluorescent Mca group, and the epsilon-amino group of the C-terminal lysine residue is attached to a Dnp quenching group.

Mechanism of Action: The substrate is designed to be specifically recognized and cleaved by caspase-1 and ACE2.[1][2]

- **Caspase-1 Cleavage:** Caspase-1, a key mediator of inflammation and apoptosis, recognizes and cleaves the peptide bond C-terminal to the aspartic acid (Asp) residue within the YVAD sequence.[1]
- **ACE2 Cleavage:** ACE2, a carboxypeptidase involved in the renin-angiotensin system and the cellular receptor for SARS-CoV-2, cleaves the peptide bond between the proline (Pro) and lysine (Lys) residues.

This enzymatic cleavage separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process and resulting in a significant increase in fluorescence emission. The rate of this fluorescence increase is directly proportional to the enzymatic activity.

Quantitative Data

Property	Value	Reference(s)
Molecular Formula	C ₅₃ H ₆₄ N ₁₀ O ₁₉	
Molecular Weight	1145.1 g/mol	[3]
Excitation Wavelength	~325-328 nm	[2]
Emission Wavelength	~392-420 nm	[2]
Purity	≥95% (as determined by HPLC)	[1]
Solubility	Soluble in DMSO	
Storage	Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.	[1]

Note: Specific kinetic parameters (K_m and k_{cat}) for **Mca-YVADAP-Lys(Dnp)-OH** with caspase-1 and ACE2 are not consistently reported across commercial suppliers. Researchers are advised to determine these values empirically for their specific assay conditions.

Experimental Protocols

Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates or purified enzyme preparations.

Materials:

- **Mca-YVADAP-Lys(Dnp)-OH** substrate
- Recombinant or purified caspase-1 (positive control)
- Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (negative control)
- Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Sample Preparation:
 - Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cellular debris.
 - Determine the protein concentration of the supernatant.
- Assay Setup:
 - Prepare a stock solution of **Mca-YVADAP-Lys(Dnp)-OH** in DMSO (e.g., 10 mM).
 - In a 96-well black microplate, add the following to each well:

- Sample Wells: 50 μ L of cell lysate (containing 50-200 μ g of protein) and 50 μ L of assay buffer.
- Positive Control: 50 μ L of assay buffer containing a known amount of active caspase-1.
- Negative Control: 50 μ L of cell lysate pre-incubated with a caspase-1 inhibitor for 30 minutes at 37°C.
- Blank: 100 μ L of assay buffer.
- Reaction Initiation and Measurement:
 - Add **Mca-YVADAP-Lys(Dnp)-OH** to each well to a final concentration of 10-50 μ M.
 - Immediately begin measuring the fluorescence intensity at an excitation wavelength of \sim 325 nm and an emission wavelength of \sim 395 nm.
 - Take readings every 1-2 minutes for at least 30-60 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of substrate cleavage (change in fluorescence intensity per minute).
 - The specific activity of caspase-1 can be determined by comparing the rate of the sample to a standard curve generated with a known concentration of the Mca fluorophore.

ACE2 Activity Assay

This protocol outlines a method for determining ACE2 activity.

Materials:

- **Mca-YVADAP-Lys(Dnp)-OH** substrate
- Recombinant human ACE2 (positive control)
- ACE2 inhibitor (e.g., MLN-4760) (negative control)
- Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)[4]

- 96-well black microplate
- Fluorometric microplate reader

Procedure:

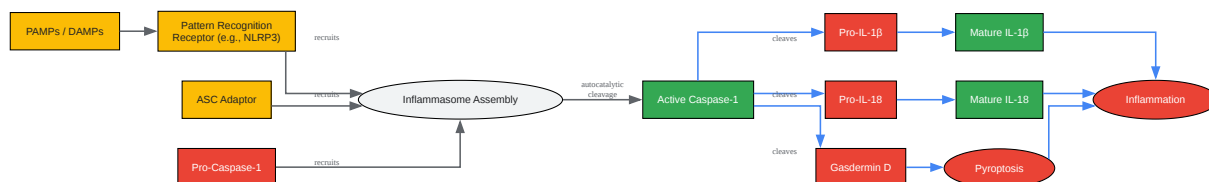
- Sample Preparation:
 - Prepare samples (e.g., cell lysates, tissue homogenates, or purified enzyme) in assay buffer.
 - Determine the protein concentration of the samples.
- Assay Setup:
 - Prepare a stock solution of **Mca-YVADAP-Lys(Dnp)-OH** in DMSO (e.g., 10 mM).
 - In a 96-well black microplate, add the following to each well:
 - Sample Wells: 50 μ L of sample and 50 μ L of assay buffer.
 - Positive Control: 50 μ L of assay buffer containing a known amount of active ACE2.
 - Negative Control: 50 μ L of sample pre-incubated with an ACE2 inhibitor for 30 minutes at 37°C.
 - Blank: 100 μ L of assay buffer.
- Reaction Initiation and Measurement:
 - Add **Mca-YVADAP-Lys(Dnp)-OH** to each well to a final concentration of 10-50 μ M.
 - Incubate the plate at 37°C and measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm at various time points (e.g., every 5-10 minutes for 1-2 hours).
- Data Analysis:

- Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.
- Quantify ACE2 activity by comparing the sample's reaction rate to that of a standard curve generated with a known amount of the free Mca fluorophore.

Signaling Pathways and Experimental Workflows

Caspase-1 Activation in the Inflammasome Pathway

Caspase-1 is a central component of the inflammasome, a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines IL-1 β and IL-18, as well as gasdermin D, inducing pyroptosis, a pro-inflammatory form of programmed cell death.

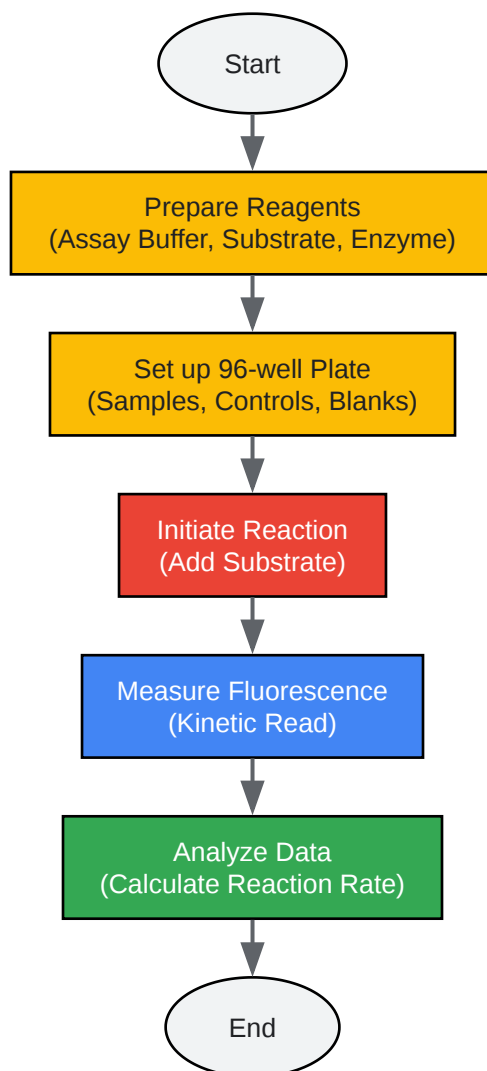


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Caption: Caspase-1 activation within the inflammasome complex.

FRET-Based Enzyme Activity Assay Workflow

The following diagram illustrates the general workflow for a FRET-based enzymatic assay using **Mca-YVADAP-Lys(Dnp)-OH**.

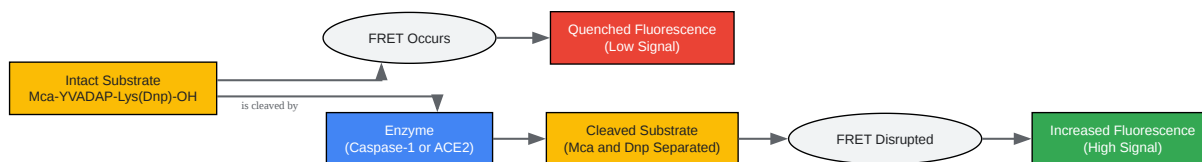


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Caption: General workflow for a FRET-based enzyme activity assay.

Logical Relationship of FRET Mechanism

This diagram illustrates the principle of FRET and its disruption upon enzymatic cleavage.



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Caption: Logical diagram of the FRET mechanism for **Mca-YVADAP-Lys(Dnp)-OH**.

Conclusion

Mca-YVADAP-Lys(Dnp)-OH is a valuable tool for researchers studying the enzymatic activities of caspase-1 and ACE2. Its FRET-based mechanism allows for sensitive and continuous monitoring of enzyme kinetics. The provided protocols and diagrams serve as a comprehensive guide for the effective utilization of this substrate in various research and drug development applications. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results.

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- To cite this document: BenchChem. [Mca-YVADAP-Lys(Dnp)-OH: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

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